Cas no 2375261-13-3 (N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine)

N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine
- N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine
- Z3668153151
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- インチ: 1S/C14H15NO/c1-15(9-12-10-16-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3
- InChIKey: JEHHSIVTFHUPAN-UHFFFAOYSA-N
- ほほえんだ: O1CC1CN(C)C1=CC=CC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 213.115364102 g/mol
- どういたいしつりょう: 213.115364102 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ぶんしりょう: 213.27
- トポロジー分子極性表面積: 15.8
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7356826-0.25g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95.0% | 0.25g |
$347.0 | 2025-03-11 | |
Enamine | EN300-7356826-1.0g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95.0% | 1.0g |
$699.0 | 2025-03-11 | |
1PlusChem | 1P0286P6-100mg |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 100mg |
$350.00 | 2024-05-23 | |
Aaron | AR0286XI-50mg |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 50mg |
$248.00 | 2025-02-15 | |
Aaron | AR0286XI-10g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 10g |
$4160.00 | 2023-12-15 | |
1PlusChem | 1P0286P6-1g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 1g |
$926.00 | 2024-05-23 | |
1PlusChem | 1P0286P6-250mg |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 250mg |
$491.00 | 2024-05-23 | |
Aaron | AR0286XI-2.5g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 2.5g |
$1909.00 | 2023-12-15 | |
Aaron | AR0286XI-5g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95% | 5g |
$2814.00 | 2023-12-15 | |
Enamine | EN300-7356826-0.5g |
N-methyl-N-[(oxiran-2-yl)methyl]naphthalen-1-amine |
2375261-13-3 | 95.0% | 0.5g |
$546.0 | 2025-03-11 |
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amineに関する追加情報
N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine: A Comprehensive Overview
The compound N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine, identified by the CAS number 2375261-13-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which serves as the core structure. The substitution at the 1-position of the naphthalene ring with an N-methyl-N-(oxiran-2-ylmethyl) group introduces unique electronic and structural properties, making it a subject of interest in contemporary research.
N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine exhibits a complex interplay of aromaticity and steric effects due to its structure. The naphthalene moiety provides a rigid, planar framework, while the oxirane (epoxide) group introduces a three-membered cyclic ether structure. This combination results in a molecule with both electron-donating and electron-withdrawing characteristics, which can be exploited in various chemical reactions and applications. Recent studies have highlighted its role in catalytic processes, where its unique electronic configuration facilitates selective transformations.
The synthesis of N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine involves a multi-step process that typically begins with the preparation of naphthalenamine derivatives. The introduction of the oxirane group is achieved through nucleophilic substitution or addition reactions, depending on the specific conditions and reagents used. Researchers have explored various methods to optimize the yield and purity of this compound, leveraging advancements in catalytic chemistry and green synthesis techniques.
One of the most promising applications of N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine lies in its use as a precursor for advanced materials. Its ability to form stable complexes with metal ions has made it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). These materials are widely used in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
In the pharmaceutical industry, N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine has shown potential as an intermediate in drug design. Its structural flexibility allows for the incorporation of bioactive moieties, enabling the creation of molecules with desired pharmacokinetic properties. Recent studies have focused on its role in anti-cancer drug development, where its ability to target specific cellular pathways has been demonstrated.
The electronic properties of N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine also make it an attractive candidate for optoelectronic applications. Its conjugated system enables efficient charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have investigated its performance under various conditions, including thermal stability and photochemical reactivity, to enhance its suitability for these applications.
From an environmental perspective, N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine has been studied for its potential role in pollution control. Its ability to adsorb heavy metal ions from aqueous solutions has been explored as part of efforts to develop cost-effective remediation strategies. This property underscores its versatility across multiple domains of chemistry and materials science.
In conclusion, N-Methyl-N-(Oxiran-2-Ylmethyl)Naphthalen-1-Amine is a multifaceted compound with diverse applications spanning from materials science to pharmaceuticals. Its unique structure and functional groups provide a foundation for innovative research and development. As advancements in synthetic methods and characterization techniques continue to evolve, this compound is poised to play an increasingly important role in addressing global challenges in energy, health, and environmental sustainability.
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